

# Application Note: Quantitative Analysis of Reactive Yellow 185 using UV-Vis Spectroscopy

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Compound of Interest		
Compound Name:	Reactive yellow 185	
Cat. No.:	B1168554	Get Quote

#### Introduction

Reactive Yellow 185 is a type of azo dye widely used in the textile industry for dyeing cellulosic fibers.[1] Its widespread use necessitates accurate and efficient analytical methods for its quantification in various matrices, including wastewater, textile effluents, and dye formulations. This application note describes a detailed protocol for the quantitative analysis of Reactive Yellow 185 using UV-Visible (UV-Vis) spectroscopy, a simple, cost-effective, and reliable analytical technique. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. [2][3][4][5]

## **Principle**

UV-Vis spectroscopy measures the amount of light absorbed by a sample at a specific wavelength.[6] For a given analyte in a solution, the absorbance is directly proportional to its concentration, according to the Beer-Lambert Law:

 $A = \epsilon bc$ 

#### Where:

- A is the absorbance (unitless)
- ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol<sup>-1</sup> cm<sup>-1</sup>)[3][4][7]



- b is the path length of the cuvette (typically 1 cm)[2][4]
- c is the concentration of the substance (mol L<sup>-1</sup>)[2][3]

By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance ( $\lambda$ max), its concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.[7] While the specific  $\lambda$ max for **Reactive Yellow 185** is not definitively cited in the provided search results, similar reactive yellow dyes show a  $\lambda$ max in the range of 410-420 nm.[8][9] For the purpose of this protocol, we will assume a  $\lambda$ max of 415 nm, which should be experimentally verified.

## **Experimental Protocol Materials and Equipment**

- Reactive Yellow 185 (CAS No: 111211-44-0)[10]
- Deionized water (for solvent)
- UV-Vis Spectrophotometer (double beam or array detector)[6]
- Quartz or glass cuvettes (1 cm path length)[7][11]
- Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (various sizes)
- Analytical balance

### **Preparation of Standard Solutions**

- 2.1. Stock Standard Solution (e.g., 100 mg/L or a specific molarity):
- Accurately weigh a precise amount of Reactive Yellow 185 powder. Note: The molecular weight of Reactive Yellow 185 is 981.53 g/mol (for the tripotassium salt form C27H24ClK3N8O15S4).[10]
- Dissolve the weighed powder in a small amount of deionized water in a 100 mL volumetric flask.



 Once fully dissolved, dilute to the mark with deionized water and mix thoroughly. This is your stock solution.

#### 2.2. Working Standard Solutions:

- Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations.[12] For example, prepare standards of 1, 2, 5, 10, and 20 mg/L.
- To prepare a 10 mg/L standard from a 100 mg/L stock, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Repeat this process to prepare the other working standards.

### **UV-Vis Spectrophotometer Setup and Measurement**

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the wavelength range for scanning (e.g., 300-700 nm) to determine the λmax of Reactive Yellow 185.
- Use deionized water as the blank solution to zero the instrument.[7][11]
- Measure the absorbance of one of the mid-range standard solutions across the set wavelength range to identify the wavelength of maximum absorbance (λmax).
- Set the spectrophotometer to measure absorbance at the determined  $\lambda$ max (assumed to be 415 nm for this protocol).
- Measure the absorbance of the blank, each working standard solution (from lowest to highest concentration), and the unknown sample(s).[11] Ensure the cuvette is rinsed with the solution to be measured before filling.

## **Data Analysis**

Record the absorbance values for each standard solution.



- Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).[7]
  [12]
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good calibration curve should have an R² value close to 1.
- Use the equation of the line to calculate the concentration of **Reactive Yellow 185** in the unknown sample(s) based on their measured absorbance.

#### **Data Presentation**

Table 1: Properties of Reactive Yellow 185

Property	Value	Reference
CAS Number	111211-44-0	[10]
Molecular Formula	C27H24CIK3N8O15S4	[10]
Molecular Weight	981.53 g/mol	[10]
Appearance	Orange Powder	[1]
λmax (in water)	~415 nm (to be determined experimentally)	[8][9]

Table 2: Hypothetical Calibration Data for Reactive Yellow 185

Standard Concentration (mg/L)	Absorbance at 415 nm (AU)	
1.0	0.112	
2.0	0.225	
5.0	0.560	
10.0	1.123	
20.0	2.248	



Table 3: Analysis of an Unknown Sample

Sample ID	Absorbance at 415 nm (AU)	Calculated Concentration (mg/L)
Unknown Sample 1	0.785	7.00

## **Visualizations**

Caption: Experimental workflow for the quantitative analysis of Reactive Yellow 185.

#### Conclusion

This application note provides a straightforward and effective protocol for the quantification of **Reactive Yellow 185** using UV-Vis spectroscopy. The method is highly adaptable and can be implemented in various research and quality control settings. Accurate determination of the  $\lambda$ max and careful preparation of standard solutions are critical for obtaining reliable results.

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